TTBK1-IN-2 is classified as a small molecule inhibitor specifically targeting tau-tubulin kinase 1. It is derived from a series of computationally designed compounds aimed at inhibiting the activity of TTBK1, which is primarily expressed in the brain and plays a crucial role in tau phosphorylation pathways . The development of TTBK1-IN-2 involved extensive structure-activity relationship studies to optimize its efficacy against TTBK1 without significant off-target effects on related kinases like TTBK2 .
The synthesis of TTBK1-IN-2 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
The synthesis process emphasizes efficiency and reproducibility, crucial for developing compounds for further biological evaluation.
TTBK1-IN-2 exhibits a complex molecular structure that allows it to effectively bind to the active site of tau-tubulin kinase 1. Its structural characteristics include:
Crystallographic studies have revealed detailed interactions between TTBK1-IN-2 and the enzyme's active site, providing insights into how modifications can enhance selectivity and potency against TTBK1 .
TTBK1-IN-2 primarily functions by inhibiting the phosphorylation activity of tau-tubulin kinase 1. The compound competes with ATP for binding at the active site, effectively blocking the phosphorylation of tau protein.
Key reactions include:
The mechanism by which TTBK1-IN-2 exerts its inhibitory effects involves several key steps:
Experimental data support these mechanisms through both biochemical assays and cellular models demonstrating reduced phosphorylated tau levels upon treatment with TTBK1-IN-2.
TTBK1-IN-2 exhibits several notable physical and chemical properties:
These properties are vital for assessing the compound's potential therapeutic applications.
TTBK1-IN-2 has several promising applications in scientific research:
Tau-tubulin kinase 1 (TTBK1) is a neuron-specific serine/threonine/tyrosine kinase within the casein kinase 1 (CK1) superfamily, encoded on chromosome 6p21.1 and predominantly expressed in cortical, hippocampal, and entorhinal cortex neurons [4] [7]. Its catalytic domain shares 88% identity with TTBK2, enabling phosphorylation of key neurodegeneration-associated proteins:
TTBK1 is dysregulated in neurodegenerative conditions. Its overexpression correlates with increased tau phosphorylation in AD brains and co-localization with TDP-43 inclusions in ALS spinal cords [4] [7]. Transgenic mouse models expressing neuronal TTBK1 develop cerebellar degeneration with tau pathology, resembling human tauopathies [7] [10].
Table 1: Molecular Targets of TTBK1 in Neurodegenerative Pathologies
Substrate | Phosphorylation Sites | Pathological Consequence | Associated Diseases |
---|---|---|---|
Tau protein | Ser198, Ser199, Ser202, Ser422 | NFT formation, microtubule destabilization | Alzheimer’s disease, PSP, CBD |
TDP-43 | Ser409/410 | Cytoplasmic aggregation, neuronal toxicity | ALS, FTLD-TDP, AD |
Tubulin | Undetermined | Microtubule disassembly | AD, ALS |
TTBK1 bridges multiple neurodegenerative pathways:
The centrality of TTBK1 in phosphorylating both tau and TDP-43 positions it as a master regulator of protein aggregation across neurodegenerative conditions. Its brain-specific expression further enhances its therapeutic appeal by potentially minimizing peripheral side effects [5] [8].
Ttbk1-IN-2 (compound 29; CAS 2765453-51-6) is a potent, brain-penetrant TTBK1 inhibitor developed to counteract tau and TDP-43 hyperphosphorylation. Its biochemical profile includes:
Compared to earlier inhibitors like AZ1, AZ2, or BGN18, Ttbk1-IN-2 exhibits superior brain-to-plasma ratios (2–3:1) in murine models, enabling robust target engagement in the CNS [3] [5]. In transgenic TDP-43 mice, it significantly decreases spinal cord phospho-TDP-43 levels, validating its in vivo efficacy [3].
Table 2: Comparison of TTBK1 Inhibitors in Development
Inhibitor | TTBK1 IC₅₀ (µM) | TTBK2 IC₅₀ (µM) | CNS Penetrance | Reported Effects |
---|---|---|---|---|
Ttbk1-IN-2 | 0.24 | 4.22 | High (B:P 2–3:1) | ↓ pTDP-43 in spinal cord |
BGN18 | 0.017 | 0.019 | Moderate | ↓ pTau in hypothermia models |
AZ2 | 0.005 | 0.007 | Low | Biochemical potency only |
VNG1.47 | 0.38 | 5.1 | High | Rescues TDP-43 mislocalization |
Table 3: Key Experimental Findings for Ttbk1-IN-2
Study Model | Intervention | Key Outcomes | Source |
---|---|---|---|
Transgenic TDP-43 mice | 10 mg/kg, 14 days | >50% ↓ pTDP-43 in spinal cord; improved neuronal integrity | [3] |
AD patient lymphoblasts | 1 µM, 24 hr | ↓ Cytoplasmic TDP-43; ↑ nuclear localization; blocked TNT formation | [8] |
In vitro kinase assay | 0.1–10 µM | Dose-dependent inhibition of TDP-43 phosphorylation (IC₅₀ = 0.24 µM) | [3] |
Human iPSCs | 5 µM, 48 hr | Reduced primary cilia formation (TTBK2-dependent effect) | [6] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7